Cas no 2229549-45-3 (tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate)

Tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate is a specialized carbamate derivative featuring a 4-ethylcyclohexyl moiety and a ketone functional group. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating selective reactions under mild conditions. The 4-ethylcyclohexyl substituent contributes to steric and electronic modulation, making it valuable for structure-activity studies. The ketone functionality offers further derivatization potential, enabling the synthesis of complex molecules. This compound is particularly useful in peptide and medicinal chemistry, where controlled deprotection and functional group compatibility are critical. Its well-defined structure ensures reproducibility in synthetic applications.
tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate structure
2229549-45-3 structure
Product Name:tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate
CAS No:2229549-45-3
MF:C16H29NO3
MW:283.406365156174
CID:5759098
PubChem ID:165686194
Update Time:2025-05-23

tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-1891391
    • tert-butyl N-[2-(4-ethylcyclohexyl)-1-oxopropan-2-yl]carbamate
    • 2229549-45-3
    • tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate
    • Inchi: 1S/C16H29NO3/c1-6-12-7-9-13(10-8-12)16(5,11-18)17-14(19)20-15(2,3)4/h11-13H,6-10H2,1-5H3,(H,17,19)
    • InChI Key: OLUWCRSEJSATRX-UHFFFAOYSA-N
    • SMILES: O=CC(C)(C1CCC(CC)CC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 283.21474379g/mol
  • Monoisotopic Mass: 283.21474379g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 55.4Ų

tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate Pricemore >>

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Additional information on tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate

Introduction to tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate (CAS No. 2229549-45-3)

tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate (CAS No. 2229549-45-3) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.

The molecular structure of tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate is composed of a tert-butyl group, an amide linkage, and a cyclohexyl ring substituted with an ethyl group. The tert-butyl group, known for its steric hindrance and stability, contributes to the compound's overall chemical robustness. The amide linkage provides the molecule with functional versatility, making it suitable for various chemical transformations and biological interactions. The cyclohexyl ring, substituted with an ethyl group, adds complexity and specificity to the molecule's interactions with biological targets.

Recent studies have highlighted the potential of tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate in the development of new drugs. One notable application is in the field of neurodegenerative diseases. Research has shown that compounds with similar structural motifs can modulate specific protein-protein interactions involved in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune these interactions through structural modifications makes tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate a promising candidate for further investigation.

In addition to its potential therapeutic applications, tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate serves as a valuable intermediate in synthetic chemistry. Its unique structure allows for a wide range of chemical transformations, including substitution reactions, reduction, and oxidation processes. These transformations can be leveraged to synthesize more complex molecules with diverse biological activities, further expanding its utility in drug discovery and development.

The synthesis of tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate involves several well-established organic reactions. One common approach involves the reaction of tert-butyl isocyanate with 1-(4-ethylcyclohexyl)ethanone under controlled conditions. This method provides high yields and excellent purity, making it suitable for large-scale production. Recent advancements in catalytic methods have further optimized this process, reducing reaction times and improving overall efficiency.

The physical and chemical properties of tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate have been extensively characterized. It is a white crystalline solid with a melting point ranging from 85°C to 87°C. The compound exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These properties facilitate its handling and use in various experimental settings.

Safety considerations are crucial when working with any chemical compound. While tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-ylcarbamate is not classified as a hazardous material, standard laboratory safety protocols should be followed to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and working in well ventilated areas to minimize exposure risks.

In conclusion, tert-butyl N-2-(4-ethylcyclohexyl)-1-oxopropan-2-y lcarbamate (CAS No. 2229549-45-3) is a versatile compound with significant potential in both medicinal chemistry and synthetic applications. Its unique structural features and favorable chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and synthetic utility, this compound is poised to play a pivotal role in advancing the frontiers of pharmaceutical science.

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